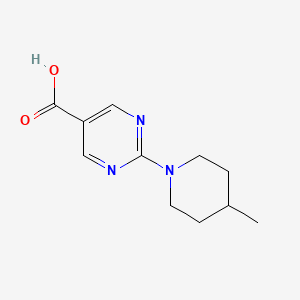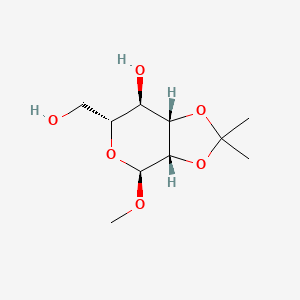![molecular formula C10H11NO2 B1623835 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 22246-84-0](/img/structure/B1623835.png)
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
概要
説明
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a seven-membered heterocyclic compound containing a benzene ring fused to an azepine ring. This compound is known for its potential biological activities and is used as a scaffold in medicinal chemistry .
準備方法
The synthesis of 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through various synthetic routes. One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . This process typically involves the use of alkylating agents under specific reaction conditions to introduce alkyl groups at the desired positions on the azepine ring. Industrial production methods may involve one-pot synthesis procedures, which are efficient and cost-effective .
化学反応の分析
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . For example, the compound can be selectively alkylated at the C1 and/or N3 positions of the azepine ring to form derivatives with potential biological activities . Major products formed from these reactions include alkylated derivatives that can be further optimized for specific applications .
科学的研究の応用
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of central nervous system-active agents . The compound and its derivatives have been evaluated for their potential as selective 5-HT2C receptor agonists, which could be used in the treatment of conditions such as obesity, schizophrenia, sexual dysfunction, depression, and urinary incontinence . Additionally, the compound’s unique structure makes it a valuable tool in the study of heterocyclic chemistry and drug development .
作用機序
The mechanism of action of 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor . By binding to this receptor, the compound can modulate the activity of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and other physiological functions . The compound’s ability to selectively target the 5-HT2C receptor over other serotonin receptor subtypes is essential for its potential therapeutic applications .
類似化合物との比較
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be compared with other similar compounds, such as benzodiazepines, oxazepines, and thiazepines . These compounds share a similar seven-membered heterocyclic structure but differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines contain an oxygen and a nitrogen atom, and thiazepines contain a sulfur and a nitrogen atom . The unique structure of this compound, with its specific arrangement of functional groups, contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
8-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-5-4-7-2-1-3-10(13)11-9(7)6-8/h4-6,12H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOXRRKPYARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432797 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-84-0 | |
| Record name | 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1623755.png)





![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)


![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)

![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)

